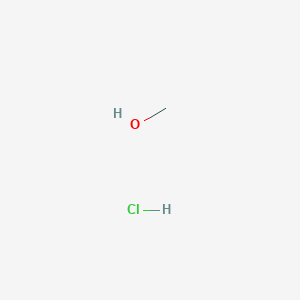

Hydrochloride methanol

Übersicht

Beschreibung

Hydrochloride methanol is a useful research compound. Its molecular formula is CH5ClO and its molecular weight is 68.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Industrial Synthesis

Methyl Chloride Production

One of the primary industrial applications of hydrochloride methanol is in the synthesis of methyl chloride through the hydrochlorination of methanol. The reaction can be summarized as follows:

This process is catalyzed by metal chlorides (e.g., zinc chloride) and operates efficiently under controlled temperatures and pressures. Methyl chloride produced from this reaction serves multiple purposes:

- Solvent and Extractant : Used in chemical synthesis and extraction processes.

- Methylating Agent : Important in organic synthesis for adding methyl groups to various compounds.

- Intermediate for Other Chemicals : Acts as a precursor for dichloromethane and carbon tetrachloride production .

Table 1: Performance Metrics in Methyl Chloride Production

| Run Number | CH₃OH Feed (g mol/hr) | HCl Feed (g mol/hr) | Conversion (%) | Carbon to MeCl (%) |

|---|---|---|---|---|

| 1 | 12.11 | 13.32 | 98.12 | 97.82 |

| 2 | 10.90 | 13.32 | 97.88 | 97.88 |

| 3 | 9.08 | 13.32 | 97.82 | 97.82 |

Analytical Chemistry

Derivatization of Fatty Acids

this compound is widely utilized in analytical chemistry for the derivatization of fatty acids, especially volatile short-chain fatty acids. The presence of HCl enhances the esterification process, allowing for more efficient analysis via gas chromatography (GC). The method involves mixing lipid samples with methanolic HCl under controlled conditions to form fatty acid methyl esters (FAMEs) .

Table 2: Reaction Conditions for Fatty Acid Methylation

| Temperature (°C) | HCl Concentration (%) | Reaction Time (h) |

|---|---|---|

| 45 | 1.2 | ≥14 |

| 100 | 1.2 | ≤1 |

Surface Chemistry Studies

Molecular Probing

this compound has been employed as an infrared molecular probe to study surface interactions in catalysis, particularly with ceria-based catalysts. The adsorption characteristics of methanol on treated surfaces provide insights into the catalytic mechanisms involved in chlorination reactions .

Case Study: Fatal Methanol Toxicity

A notable case study highlighted the dangers associated with methanol, particularly when contaminated products are ingested, such as hand sanitizers containing methanol instead of ethanol. This incident illustrates the toxicological implications of methanol exposure and underscores the need for careful handling and regulation of methanol-containing products .

Case Study: this compound in Research

Research indicates that this compound can facilitate various chemical reactions due to its acidic properties, affecting solvate formation and hydration processes in organic compounds . This application is crucial for advancing synthetic methodologies and improving reaction efficiencies.

Q & A

Basic Research Questions

Q. How to optimize HPLC methods for analyzing hydrochloride methanol compounds in pharmaceutical formulations?

- Methodological Answer : Use Quality by Design (QbD) principles to identify critical method parameters (e.g., buffer pH, mobile phase composition) via Ishikawa diagrams. Employ Central Composite Design (CCD) to model interactions between variables and optimize critical analytical attributes (retention time, peak symmetry). For example, a 70:30 ratio of 0.02 M acetate buffer (pH 3) to methanol achieved optimal separation of metformin hydrochloride . Validate the method per ICH guidelines for precision, accuracy, and robustness.

Q. What chromatographic techniques are suitable for simultaneous quantification of this compound derivatives?

- Methodological Answer : High-performance thin-layer chromatography (HPTLC) combined with Design of Experiments (DoE) can resolve compounds like tizanidine hydrochloride and nimesulide. Optimize methanol volume in the mobile phase (e.g., 1.3–2.5 mL methanol with toluene) and migration distance (70–80 mm) using Taguchi screening and CCD. This ensures resolutions >1.5 and symmetrical peaks .

Q. How to characterize this compound degradation products in stability studies?

- Methodological Answer : Use gradient HPLC with UV detection (e.g., 208 nm) and a C18 column. Mobile phase A: 0.01 M phosphate buffer (pH 7) with 10% methanol; Mobile phase B: 100% methanol. Gradient elution (95% A to 50% B over 20 min) separates metformin hydrochloride and vildagliptin degradation products. Validate linearity (R² >0.999) and LOD/LOQ via CCD-optimized calibration curves .

Advanced Research Questions

Q. How to resolve data discrepancies when this compound quantification results vary across analytical methods?

- Methodological Answer : Conduct robustness testing within the Method Operable Design Region (MODR). For instance, if HPTLC and HPLC yield conflicting results, verify method parameters (e.g., methanol volume, pH) against MODR thresholds. Use statistical equivalence testing (e.g., % variation <2%) and cross-validate with orthogonal techniques like FTIR or mass spectrometry .

Q. What experimental design strategies mitigate risks in synthesizing this compound derivatives?

- Methodological Answer : Apply risk assessment via Failure Mode and Effects Analysis (FMEA) during synthesis. For example, in poly-amidoxime resin synthesis, use hydroxylamine hydrochloride in methanol/water (5:1) at 70°C for 2 hours. Monitor reaction efficiency via CCD-optimized parameters (e.g., contact time, adsorbent dosage) and characterize products using XRD or NMR .

Q. How to design stability-indicating methods for this compound in complex matrices (e.g., transdermal delivery systems)?

- Methodological Answer : Use glycerosome-based formulations to enhance penetration. Employ CCD to optimize methanol content in vesicle preparation (e.g., 30–70 mg/mL methanol). Validate stability via accelerated degradation studies (40°C/75% RH) and HPLC-UV analysis. Ensure peak purity >99% using photodiode array detection .

Q. What advanced statistical tools analyze multivariate interactions in this compound extraction processes?

- Methodological Answer : Apply Response Surface Methodology (RSM) with Central Composite Rotatable Design (CCRD). For Cu(II) ion removal using poly-amidoxime resin, model variables like methanol concentration (20–320 mg/L), adsorbent dosage (0.05–0.6 g), and contact time (10–190 min). Optimize via ANOVA and desirability functions (R² >0.95) .

Q. Key Considerations

- Contradictions : Methanol ratios in mobile phases vary by compound (e.g., 70:30 for metformin vs. gradient elution for degradation products). Resolve via method-specific MODR validation .

- Synthesis Risks : Neutralize hydroxylamine hydrochloride with NaOH in methanol to avoid byproducts; filter NaCl precipitates .

- Validation : Cross-check UV (235 nm) and FTIR (peak area) data to confirm this compound integrity in tablets .

Eigenschaften

Molekularformel |

CH5ClO |

|---|---|

Molekulargewicht |

68.5 g/mol |

IUPAC-Name |

methanol;hydrochloride |

InChI |

InChI=1S/CH4O.ClH/c1-2;/h2H,1H3;1H |

InChI-Schlüssel |

FUKUFMFMCZIRNT-UHFFFAOYSA-N |

SMILES |

CO.Cl |

Kanonische SMILES |

CO.Cl |

Herkunft des Produkts |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.